![molecular formula C12H14N4O4S2 B5704902 N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)
N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
描述
N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, also known as Methylsulfonylmethane (MSM), is an organic sulfur compound that is naturally found in plants, animals, and humans. MSM has been widely used in scientific research due to its potential therapeutic benefits and its ability to modulate various biological processes.
作用机制
MSM exerts its biological effects through various mechanisms, including the modulation of cellular signaling pathways, the inhibition of oxidative stress, and the modulation of the immune response. MSM has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. MSM has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
MSM has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic effects. MSM has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including osteoarthritis, rheumatoid arthritis, and cancer. MSM has also been shown to have analgesic effects, which may be beneficial for the treatment of chronic pain.
实验室实验的优点和局限性
MSM has several advantages for lab experiments, including its relatively low cost and ease of synthesis. MSM is also stable under various conditions and can be easily incorporated into various experimental protocols. However, MSM has some limitations, including its low solubility in water and its potential to interfere with certain assays, such as the measurement of glutathione levels.
未来方向
There are several future directions for research on MSM, including the investigation of its potential use in the treatment of various diseases, such as osteoarthritis, rheumatoid arthritis, and cancer. Future research should also focus on elucidating the molecular mechanisms underlying the biological effects of MSM and identifying its potential targets. Additionally, research should focus on developing new formulations and delivery methods for MSM to improve its bioavailability and efficacy.
合成方法
MSM can be synthesized through the reaction between dimethyl sulfoxide (DMSO) and hydrogen peroxide (H2O2) in the presence of a catalyst such as silver oxide (Ag2O). The reaction yields MSM and water as the final products. The synthesis process is relatively simple and can be scaled up for industrial production.
科学研究应用
MSM has been extensively studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and analgesic effects. It has been shown to modulate various biological processes, such as the immune response, oxidative stress, and cellular signaling pathways. MSM has been investigated for its potential use in the treatment of various diseases, including osteoarthritis, rheumatoid arthritis, and cancer.
属性
IUPAC Name |
4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-9-7-8-13-12(14-9)16-22(19,20)11-5-3-10(4-6-11)15-21(2,17)18/h3-8,15H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMOHCVVIXBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332969 | |
| Record name | 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800911 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
CAS RN |
333443-02-0 | |
| Record name | 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




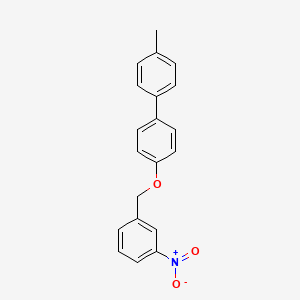
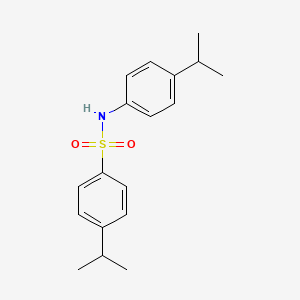


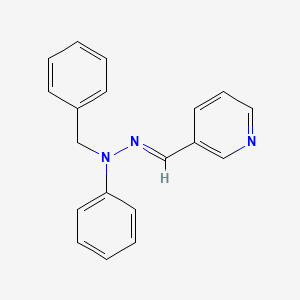
![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
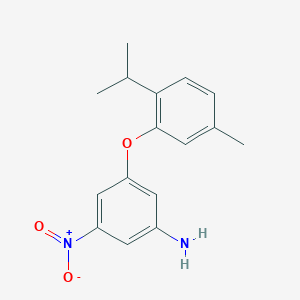
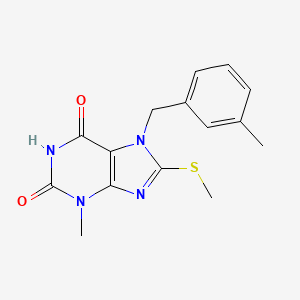
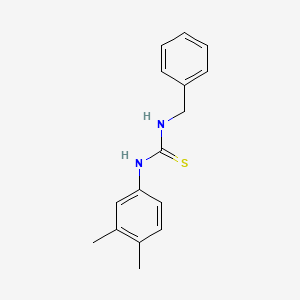
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
